![molecular formula C15H12N2OS2 B2698616 N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide CAS No. 942002-54-2](/img/structure/B2698616.png)

N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

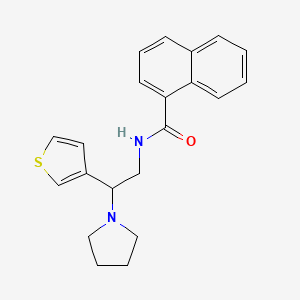

“N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide” is a chemical compound with the molecular formula C14H10N2OS .

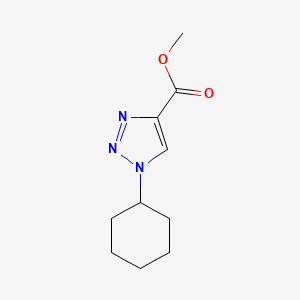

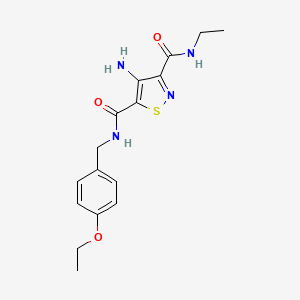

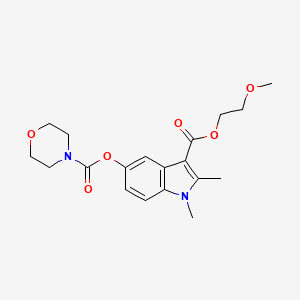

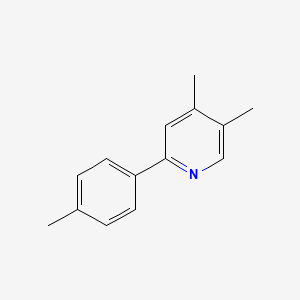

Molecular Structure Analysis

The molecular structure of “N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide” includes a benzothiazole ring attached to a benzamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide”, such as melting point, boiling point, and density, are not specified in the retrieved data .Aplicaciones Científicas De Investigación

- N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide has shown promising anticancer potential. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it interferes with key signaling pathways involved in cancer progression .

- The compound exhibits anti-inflammatory effects by modulating inflammatory mediators. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders. Researchers are exploring its potential as a novel anti-inflammatory agent .

- Studies have highlighted the antimicrobial properties of N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide . It has demonstrated activity against bacteria, fungi, and even drug-resistant strains. Researchers are investigating its mechanism of action and potential clinical applications .

- Neurodegenerative diseases like Alzheimer’s and Parkinson’s are characterized by oxidative stress and neuronal damage. This compound has shown neuroprotective effects by scavenging free radicals and reducing oxidative stress. Researchers are exploring its use in preventing or managing neurodegenerative conditions .

- Preliminary studies suggest that N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide may inhibit viral replication. It has been investigated against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Further research is needed to validate its antiviral efficacy .

- Researchers are utilizing this compound in chemical biology studies. Its unique structure and reactivity make it valuable for designing novel drug candidates. By modifying specific functional groups, scientists aim to create derivatives with enhanced pharmacological properties .

Anticancer Activity

Anti-Inflammatory Properties

Antimicrobial Activity

Neuroprotective Effects

Antiviral Potential

Chemical Biology and Drug Design

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS2/c1-19-13-5-3-2-4-11(13)15(18)17-10-6-7-12-14(8-10)20-9-16-12/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZUQYMCRZEJSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2698537.png)

![4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2698538.png)

![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2698539.png)

![2,6-difluoro-N-[2-(4-methylpiperazino)phenyl]benzenecarboxamide](/img/structure/B2698546.png)

![9-((3-Chloro-4-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2698549.png)

![N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2698550.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide](/img/structure/B2698553.png)

![3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid](/img/structure/B2698556.png)